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(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral
diphosphine ligand that has established itself as an indispensable tool in asymmetric catalysis.
Its unique C2-symmetric, atropisomeric structure, arising from restricted rotation about the C1-
C1' bond of the binaphthyl backbone, creates a well-defined chiral environment when
complexed with transition metals. This steric and electronic control is fundamental to its
success in a wide array of enantioselective transformations, making it a ligand of paramount
importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

This in-depth technical guide provides a comprehensive overview of the core electronic and
steric properties of (R)-BINAP ligands. It details the experimental protocols for their
determination and presents quantitative data to facilitate ligand selection and catalyst design
for researchers in drug development and chemical synthesis.

Electronic Properties of (R)-BINAP Ligands

The electronic nature of (R)-BINAP is a key determinant of its reactivity and catalytic activity.
The phosphorus atoms of the diphenylphosphino groups act as Lewis bases, donating electron
density to the coordinated metal center. The electronic properties of the ligand can be finely
tuned by introducing substituents on the phenyl rings or the binaphthyl backbone. These
modifications alter the electron-donating or -withdrawing nature of the ligand, thereby
influencing the stability and reactivity of the resulting metal complex.
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Two primary parameters are used to quantify the electronic properties of phosphine ligands:
the Tolman Electronic Parameter (TEP) and Hammett substituent constants.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), denoted as v(CO), is an experimentally determined
value that quantifies the net electron-donating ability of a phosphine ligand.[1] It is measured by
the A1 stretching frequency of the carbonyl group in a nickel tricarbonyl complex, [LNi(CO)s],
using infrared (IR) spectroscopy. A more electron-donating ligand increases the electron
density on the nickel center, which in turn leads to stronger m-backbonding to the antibonding
1t* orbitals of the CO ligands. This weakens the C-O bond, resulting in a lower v(CO) stretching
frequency.[3]

While the direct experimental value for (R)-BINAP in a [LNi(CO)s3] complex is not readily
available in the literature, computational studies on a related palladium complex, [Pd(0)L2(CO)],
have provided a calculated TEP value. It is important to note that chelating diphosphines like
BINAP cannot be directly measured using the standard [LNi(CO)s] system for monodentate
ligands.[4]

Table 1: Calculated Tolman Electronic Parameter (TEP) for BINAP

Ligand Complex TEP (v(CO) in cm™?)

BINAP [Pd(0)(BINAP)(CO)] 2066.5

Note: This value is calculated and serves as a reference point for the electronic donating ability
of the BINAP ligand.

Hammett Parameters (o)

The Hammett equation is a linear free-energy relationship that describes the effect of
substituents on the reactivity of aromatic compounds.[5] While BINAP itself does not have a
Hammett parameter, the electronic effects of substituents on its phenyl or naphthyl rings can be
quantified using Hammett constants (o). These constants provide a measure of the electron-
donating or electron-withdrawing nature of a substituent.
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A linear relationship has been observed between the carbonyl stretching frequencies of
[RhCI(BINAP)(CO)] complexes and the Hammett o-values of substituents on the BINAP ligand.
[6] This demonstrates that the electronic properties of BINAP can be systematically tuned.
Electron-donating groups (EDGSs) on the aryl rings increase the electron density on the
phosphorus atoms, making the ligand a stronger o-donor. Conversely, electron-withdrawing
groups (EWGSs) decrease the electron density, resulting in a weaker o-donor.[3]

Table 2: Hammett Constants for Common Substituents

Substituent Hammett Constant (op) Electronic Effect
-OCHs -0.27 Electron-donating
-CHs -0.17 Electron-donating

-H 0.00 Neutral

-Cl 0.23 Electron-withdrawing
-CF3 0.54 Electron-withdrawing
-NO2 0.78 Electron-withdrawing

Note: These are general Hammett constants for para-substituents on a benzene ring and can
be used to estimate the electronic effect of substitution on the phenyl groups of BINAP.

Steric Properties of (R)-BINAP Ligands

The steric environment created by the (R)-BINAP ligand is crucial for achieving high
enantioselectivity in catalytic reactions. The bulky phenyl and naphthyl groups create a chiral
pocket around the metal center, which dictates the orientation of the substrate during the
catalytic cycle. The key steric parameters for diphosphine ligands like BINAP are the bite angle
and the cone angle.

Bite Angle

The natural bite angle (Bn) of a diphosphine ligand is defined as the preferred P-M-P angle,
where M is the metal center, determined solely by the ligand backbone. For BINAP, the natural
bite angle is approximately 93°.[7] This relatively wide bite angle is a consequence of the
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geometry of the binaphthyl backbone and plays a significant role in determining the geometry
and reactivity of the metal complex.

Cone Angle

The Tolman cone angle (8) is a measure of the steric bulk of a phosphine ligand. It is defined
as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals
radii of the outermost atoms of the ligand.[8] For a bidentate ligand like BINAP, the cone angle
IS a more complex parameter to define than for a monodentate phosphine. An increase in the
bite angle of a chelating ligand can result in an increase of the effective cone angle.[9]

Table 3: Steric Parameters of (R)-BINAP

Parameter Value
Natural Bite Angle (Bn) ~93°
Dihedral Angle ~90°

Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)

The TEP is determined using Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology:

o Synthesis of the [LNi(CO)s] complex: The phosphine ligand (L) is reacted with a
stoichiometric amount of tetracarbonylnickel(0) (Ni(CQO)a) in an inert solvent such as
dichloromethane or hexane under an inert atmosphere. Caution: Ni(CO)a is highly toxic and
must be handled with extreme care in a well-ventilated fume hood.

o Sample Preparation: A dilute solution of the freshly prepared [LNi(CO)s] complex in a
suitable IR-transparent solvent (e.g., CH2Cl2) is prepared.

e IR Spectrum Acquisition: The IR spectrum of the solution is recorded on an FTIR
spectrometer.
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o Data Analysis: The frequency of the A1 symmetric C-O stretching vibration is identified. This
is typically the most intense and highest frequency band in the carbonyl region (around
2050-2100 cm~1).[1][10] This frequency is the Tolman Electronic Parameter.

Complex Synthesis

FTIR Analysis
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Workflow for the determination of the Tolman Electronic Parameter.

Determination of Hammett Constants (o)

Hammett constants are typically determined by measuring the acid dissociation constant (Ka)
of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of benzoic
acid itself. Potentiometric titration is a common method for this determination.

Methodology:

o Preparation of Solutions: Standardized solutions of a strong base (e.g., NaOH) and the
substituted benzoic acids in a suitable solvent (e.g., 50% ethanol/water) are prepared.

e Titration: A known volume of the substituted benzoic acid solution is titrated with the
standardized strong base solution using a pH meter to monitor the pH.

o Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa is
determined from the pH at the half-equivalence point.
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e Calculation of o: The Hammett substituent constant (o) is calculated using the equation: o =
pKa(benzoic acid) - pKa(substituted benzoic acid).[2][11]
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Workflow for the determination of Hammett constants.

Determination of Steric Parameters

X-ray Crystallography for Cone and Bite Angle Determination:
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Single-crystal X-ray diffraction is the most definitive method for determining the solid-state
structure of a metal-BINAP complex, from which precise bond lengths and angles, including the
bite angle and cone angle, can be measured.

Methodology:

o Crystal Growth: High-quality single crystals of the metal-(R)-BINAP complex are grown from
a supersaturated solution.

» Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The
diffraction pattern is collected by a detector.[12]

 Structure Solution and Refinement: The diffraction data is used to solve the crystal structure
and refine the atomic positions.

o Data Analysis: The P-M-P bond angle (bite angle) and the cone angle are measured from the
refined crystal structure using specialized software.

NMR Spectroscopy for Bite Angle Determination in Solution:

While X-ray crystallography provides solid-state data, NMR spectroscopy can provide insights
into the ligand's conformation and the bite angle in solution. The bite angle can be inferred from
the analysis of NMR parameters such as coupling constants and through-space Nuclear
Overhauser Effect (NOE) correlations, often in combination with computational modeling.

Methodology:

o Sample Preparation: A solution of the metal-(R)-BINAP complex is prepared in a suitable
deuterated solvent.

 NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., *H, 3P, COSY,
NOESY) are performed.

o Data Analysis: The chemical shifts, coupling constants, and NOE correlations are analyzed
to determine the solution-state conformation of the complex.
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» Bite Angle Estimation: The experimental NMR data is often used in conjunction with
computational modeling (e.g., DFT calculations) to determine the most probable solution-
state structure and estimate the bite angle.
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Methods for determining steric parameters of (R)-BINAP ligands.

Conclusion

The electronic and steric properties of (R)-BINAP ligands are intricately linked and play a
decisive role in their performance in asymmetric catalysis. A thorough understanding and
guantification of these properties through parameters like the Tolman Electronic Parameter,
Hammett constants, bite angle, and cone angle are essential for the rational design of catalysts
with improved activity and enantioselectivity. The experimental protocols outlined in this guide
provide a framework for researchers to characterize novel BINAP derivatives and further
advance the field of asymmetric synthesis, with significant implications for the development of
new pharmaceuticals and other chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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